6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, also known as EPPO, is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the synthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA. EPPO has been studied extensively as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders.
科学的研究の応用
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been studied extensively as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders. In particular, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been studied as an inhibitor of DHODH, an enzyme essential for the synthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA. Inhibition of DHODH may lead to decreased DNA and RNA synthesis, which can be beneficial in the treatment of certain types of cancer. Additionally, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been studied as a potential inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. Inhibition of PI3K may be beneficial in the treatment of autoimmune disorders.
作用機序
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is an inhibitor of the enzyme DHODH. DHODH is an enzyme involved in the synthesis of the pyrimidine nucleotides uridine monophosphate (UMP) and thymidine monophosphate (TMP). 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one binds to the active site of DHODH and inhibits its activity, leading to decreased production of UMP and TMP. In addition, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been found to inhibit the enzyme PI3K, which plays a role in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Inhibition of DHODH by 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one leads to decreased production of UMP and TMP, which can have a variety of effects on cells. Decreased production of UMP and TMP can lead to decreased DNA and RNA synthesis, which can be beneficial in the treatment of certain types of cancer. Additionally, inhibition of PI3K by 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can lead to decreased cell growth and survival, which can be beneficial in the treatment of autoimmune disorders.
実験室実験の利点と制限
The advantages of using 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one as a therapeutic agent include its ability to target specific enzymes and its potential to be used in combination with other drugs. Additionally, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is relatively inexpensive and easy to synthesize. However, there are some limitations to the use of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one in laboratory experiments. For example, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is not very stable and has a short half-life in the body, which may limit its effectiveness in vivo. Additionally, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has not been extensively studied in humans, so its safety and efficacy in humans is unknown.
将来の方向性
Given the potential of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one as a therapeutic agent, there are many potential future directions for research. For example, further research could be conducted to determine the safety and efficacy of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one in humans. Additionally, research could be conducted to determine the optimal dosage and administration of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one. Additionally, research could be conducted to determine the potential of combining 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one with other drugs to enhance its efficacy. Finally, research could be conducted to determine the potential of using 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one as an inhibitor of other enzymes, such as PI3K.
合成法
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenyl isocyanate with 1-(2-piperidin-1-yl)ethanol in the presence of triethylamine. This reaction yields the intermediate 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, which can be further purified by recrystallization.
特性
IUPAC Name |
6-(4-ethoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-16-8-6-15(7-9-16)17-12-18(23)22(14-20-17)13-19(24)21-10-4-3-5-11-21/h6-9,12,14H,2-5,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIJEQZGWFTWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxyphenyl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。